![molecular formula C17H20N2O5S B2548327 Ethyl 2-(2,4-dimethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 393838-85-2](/img/structure/B2548327.png)
Ethyl 2-(2,4-dimethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 2-(2,4-dimethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, commonly known as DMDBIO, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. DMDBIO is a thiazole derivative that has been found to possess a range of biological and pharmacological activities. In
Scientific Research Applications
- The compound’s stability to oxidizing agents, reducing agents, bases, and nucleophiles makes it suitable for multi-step synthesis .
- By introducing the N-Dmob group through imine formation between 2,4-dimethoxybenzaldehyde and d-glucosamine, researchers can protect glycosyl compounds during synthetic steps .
- Researchers employ it in the production of peptides, peptidomimetics, and other compounds with known biological activities .
- Researchers use it to temporarily mask functional groups during synthesis and then selectively remove it using light irradiation .
Medicinal Chemistry and Drug Development
Amide Protecting Group in Glycosyl Chemistry
Synthesis of Biologically Active Compounds
Photocleavable Protecting Group
Organic Synthesis and Chemical Biology
Materials Science and Polymer Chemistry
properties
IUPAC Name |
ethyl 2-(2,4-dimethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-6-24-16(21)14-10(2)19(3)17(25-14)18-15(20)12-8-7-11(22-4)9-13(12)23-5/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDLPMJXSRXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=C(C=C(C=C2)OC)OC)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-dimethoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
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